1-bromo-3,3-dimethoxy-2-methylprop-1-ene
Description
Significance of Highly Functionalized Building Blocks in Retrosynthetic Analysis
Retrosynthetic analysis, a cornerstone of modern synthetic planning, involves the deconstruction of a target molecule into simpler, commercially available or easily accessible precursors. scripps.eduyoutube.comub.edu Highly functionalized building blocks are invaluable in this process as they allow for significant simplification of the retrosynthetic tree. scripps.eduresearchgate.net By containing multiple functionalities, these building blocks can participate in a variety of bond-forming reactions, enabling the rapid assembly of complex molecular frameworks. researchgate.netresearchgate.net The presence of orthogonal functional groups—groups that can be reacted selectively without interfering with each other—further enhances their utility, allowing for a programmed sequence of transformations.
Historical Development of Synthetic Methodologies for Substituted Vinyl Bromides and Acetal-Containing Compounds
The synthesis of substituted vinyl bromides has evolved significantly over the years. Early methods often relied on the elimination of HBr from 1,2-dibromoalkanes or the direct bromination of alkenes, which could lead to mixtures of products. wikipedia.org Modern approaches offer greater control and stereoselectivity. These include the Wittig reaction and its variants, transition-metal-catalyzed cross-coupling reactions, and the hydrobromination of alkynes. organic-chemistry.orgacs.org For instance, the use of palladium catalysts allows for the stereospecific synthesis of vinyl bromides from vinyl triflates or other vinyl electrophiles. nih.gov Ruthenium-catalyzed olefin cross-metathesis followed by conversion to vinyl halides has also emerged as a powerful tool. acs.org
Overview of Key Reactivity Domains of Vinyl Bromides and Acetals Pertinent to 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene
The reactivity of this compound is dictated by the interplay of its vinylic bromide and acetal (B89532) functionalities.
Vinylic Bromide Reactivity: The bromine atom attached to the double bond makes this part of the molecule susceptible to a range of transformations. Vinylic bromides are key substrates in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. organic-chemistry.orgmdpi.comnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction. For example, palladium-catalyzed C-N coupling can convert vinyl bromides into enamines. rsc.org Furthermore, vinylmagnesium bromide, formed by the reaction of vinyl bromide with magnesium, is a versatile nucleophilic reagent used to introduce vinyl groups. guidechem.com
Acetal Reactivity: The dimethoxy acetal group in this compound serves primarily as a protecting group for an aldehyde functionality. numberanalytics.comlibretexts.org Acetals are generally stable under neutral and basic conditions, which allows for selective reactions to be carried out at the vinylic bromide position without affecting the masked carbonyl group. masterorganicchemistry.comlibretexts.org However, under acidic conditions, particularly in the presence of water, the acetal can be hydrolyzed to reveal the parent aldehyde. libretexts.orgmasterorganicchemistry.com This deprotection step is a crucial transformation that unmasks a reactive carbonyl group for further synthetic manipulations. The stability of acetals is influenced by steric and electronic factors, with those derived from aldehydes generally being more stable. numberanalytics.com
The combination of these two functional groups in this compound creates a bifunctional building block with significant synthetic potential. The stable acetal allows for a wide range of transformations at the vinylic bromide site, after which the aldehyde can be liberated for subsequent reactions. This orthogonal reactivity is a key feature that makes this compound a valuable tool in multistep organic synthesis.
Below is a table summarizing the key properties of this compound and related compounds.
| Property | This compound | 3-Bromo-1-propene | 1-Bromo-3-methyl-2-butene |
| CAS Number | 76232-48-9 | 106-95-6 sigmaaldrich.com | 870-63-3 fishersci.commatrix-fine-chemicals.com |
| Molecular Formula | C6H11BrO2 | C3H5Br sigmaaldrich.com | C5H9Br fishersci.commatrix-fine-chemicals.com |
| Molecular Weight | 195.05 g/mol | 120.98 g/mol sigmaaldrich.com | 149.04 g/mol fishersci.com |
| Boiling Point | Not available | 70-72 °C sigmaaldrich.com | 82-83 °C at 150 mmHg fishersci.com |
| Density | Not available | 1.428-1.432 g/cm³ at 20 °C sigmaaldrich.com | 1.270 g/mL fishersci.com |
| Key Features | Contains both a vinylic bromide and an acetal functional group. | Allylic bromide. | Allylic bromide. fishersci.com |
Properties
CAS No. |
76232-48-9 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.1 |
Purity |
85 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 3,3 Dimethoxy 2 Methylprop 1 Ene and Its Structural Analogs
Stereoselective and Regioselective Carbon-Bromine Bond Formation Strategies
The creation of a carbon-bromine bond on a double bond (a vinylic bromide) with specific stereochemistry (Z or E configuration) and regiochemistry (the precise location of the bromine atom) is a fundamental challenge in organic synthesis. Various methods have been developed to control these outcomes.
Direct halogenation involves the addition of bromine or a bromine equivalent across a carbon-carbon double or triple bond. The stereochemical and regiochemical outcome is highly dependent on the substrate and reaction conditions.
A more direct route to vinylic bromides involves the hydrobromination of alkynes. The regioselectivity of this addition is crucial. A catalytic anti-Markovnikov hydrobromination of terminal alkynes can produce terminal (E)-alkenyl bromides with high yield and excellent regio- and diastereoselectivity. organic-chemistry.org This method is compatible with a broad array of functional groups. organic-chemistry.org Conversely, ruthenium-catalyzed hydrohalogenation of alkynes can yield the corresponding Markovnikov products. organic-chemistry.org Radical addition of HBr, often initiated by peroxides, provides another pathway to anti-Markovnikov products. youtube.com
| Method | Substrate | Reagent(s) | Product Type | Stereo/Regioselectivity | Reference(s) |
| Alkyne Hydrobromination | Terminal Alkyne | HBr, Radical Initiator | Terminal Vinyl Bromide | Anti-Markovnikov | youtube.com |
| Catalytic Hydrobromination | Terminal Alkyne | HBr, Custom Catalyst | Terminal (E)-Vinyl Bromide | Anti-Markovnikov, High E-selectivity | organic-chemistry.org |
| Ruthenium-Catalyzed Hydrohalogenation | Alkyne | HBr, Ru-catalyst | Vinyl Bromide | Markovnikov | organic-chemistry.org |
| Alkene Bromination | Alkene | Br₂ | Vicinal Dibromide | anti-addition | chemistrysteps.commasterorganicchemistry.com |
This table provides an interactive summary of direct halogenation methods for synthesizing vinylic bromides.
Functional group interconversion (FGI) is a powerful strategy where one functional group is transformed into another. ub.edufiveable.me This approach offers alternative pathways to vinylic bromides from more readily available starting materials.
One common method is the conversion of ketones into vinyl bromides. Enolizable ketones can react with halogenating agents based on triphenylphosphine, such as a combination of PPh₃ and CBr₄, to yield vinylic bromides. vanderbilt.edu Another approach involves converting ketones to enol triflates, which can then be subjected to cross-coupling reactions to install the bromide. nih.gov
Organotrifluoroborates also serve as precursors. They can be rapidly and regioselectively converted into organic bromides in excellent yields using sodium bromide in the presence of an oxidizing agent like chloramine-T. organic-chemistry.org Additionally, the reaction of aldehydes with β-oxido phosphonium (B103445) ylides (generated from Wittig reagents) in the presence of an electrophilic bromine source can form E-bromo-substituted alkenes. organic-chemistry.org
| Starting Material | Key Reagent(s) | Intermediate | Product | Key Feature | Reference(s) |
| Ketone | PPh₃, CBr₄ | N/A | Vinylic Bromide | Direct conversion | vanderbilt.edu |
| Aldehyde | Wittig Reagent, Electrophilic Br source | β-Oxido phosphonium ylide | (E)-Vinylic Bromide | Predominantly E-isomer formation | organic-chemistry.org |
| Organotrifluoroborate | NaBr, Chloramine-T | N/A | Vinylic Bromide | Mild conditions, high yield | organic-chemistry.org |
| Vinyl Triflates | Pd-catalyst, Halide source | N/A | Vinylic Bromide | Access from ketones | organic-chemistry.orgnih.gov |
This table interactively showcases various functional group interconversion strategies to produce vinylic bromides.
Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods can be employed to construct vinylic bromides with a high degree of control.
Nickel-catalyzed reductive cross-electrophile coupling has emerged as a powerful tool. These reactions can couple two different electrophiles, such as vinyl bromides and alkyl halides, often with high stereoretention. nih.gov This implies that if you start with a pure (Z)- or (E)-vinyl bromide, the product will largely retain that geometry. nih.gov Recent advancements have enabled these couplings to proceed with low catalyst loadings (as low as 0.5 mol%) and at room temperature, making the process more economical and practical. nih.gov Electrochemical methods are also being developed, where an inexpensive electrode can be used to generate the active nickel catalyst in situ, avoiding the need for external metal catalysts and reductants. nih.govacs.org These electrochemical protocols have been successfully applied to the synthesis of 1,3-dienes from vinyl bromides. nih.govacs.orgacs.org
Palladium catalysts are also widely used, for example, in the Suzuki coupling of vinylboronic acids with brominating agents or in Negishi couplings. thieme-connect.com These reactions are known for their broad functional group tolerance and reliability in stereospecifically creating substituted alkenes.
| Coupling Type | Catalyst System | Substrates | Key Advantage(s) | Reference(s) |
| Reductive Cross-Electrophile | (bpy)NiI₂ / Mn⁰ | Vinyl Bromide + Alkyl Halide | Low catalyst loading, good stereoretention | nih.gov |
| Electrochemical Reductive | Stainless Steel Electrode (Ni source) | Vinyl Bromide + Vinyl Bromide | No external metal catalyst/reductant needed | nih.govacs.orgacs.org |
| Ni/Pd-Dual-Catalyzed | Ni catalyst + Pd catalyst | Vinyl Bromide + Vinyl Triflate | Forms substituted 1,3-dienes | acs.org |
| Palladium-Catalyzed | Pd catalyst (e.g., Pd(PPh₃)₄) | Vinylboronic Acid + Brominating Agent | Broad functional group tolerance | thieme-connect.com |
This interactive table summarizes advanced cross-coupling methodologies for constructing molecules with vinylic bromide moieties.
Synthetic Routes to the 3,3-Dimethoxy Acetal (B89532) Moiety
The 3,3-dimethoxy acetal in the target compound serves as a protecting group for a carbonyl functionality. Its synthesis must be efficient and compatible with other functional groups in the molecule.
The most traditional method for forming a dimethyl acetal is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with an excess of methanol (B129727). libretexts.orgorganic-chemistry.org Because the reaction is an equilibrium, water must be removed to drive the reaction to completion, often by azeotropic distillation or the use of a dehydrating agent. organicchemistrytutor.commasterorganicchemistry.com A common and highly effective variation uses trimethyl orthoformate, which serves as both a source of the methoxy (B1213986) groups and a scavenger for the water produced during the reaction. organic-chemistry.org
Contemporary methods focus on milder and more selective conditions. A variety of Lewis acids and other catalysts have been developed to promote acetalization efficiently. researchgate.net For instance, bismuth triflate (Bi(OTf)₃) and cerium(III) triflate (Ce(OTf)₃) are effective catalysts that can be used in small quantities under nearly neutral conditions. researchgate.net Perchloric acid adsorbed on silica (B1680970) gel has been reported as an extremely efficient, inexpensive, and reusable catalyst for this transformation, often under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org
| Method | Catalyst | Methanol Source | Key Conditions | Reference(s) |
| Classical Acetalization | Protic Acid (e.g., H₂SO₄, TsOH) | Methanol (excess) | Water removal (e.g., Dean-Stark) | libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com |
| Orthoformate Method | Protic or Lewis Acid | Trimethyl Orthoformate | Acts as dehydrating agent | organic-chemistry.org |
| Bismuth-Catalyzed | Bismuth Triflate (Bi(OTf)₃) | Methanol or Orthoformate | Mild, catalytic (0.1 mol%) | researchgate.net |
| Cerium-Catalyzed | Cerium(IV) ammonium (B1175870) nitrate | Methanol | Mild, efficient | |
| Silica-Supported Acid | HClO₄-SiO₂ | Trimethyl Orthoformate | Reusable catalyst, solvent-free option | organic-chemistry.orgorganic-chemistry.org |
This table interactively details various procedures for the synthesis of dimethyl acetals.
Transacetalization is a process where one acetal is converted into another by reacting it with a different alcohol in the presence of an acid catalyst. scielo.br This can be an effective strategy for introducing dimethoxy groups if a different acetal is already present or more easily formed. For example, a diethyl acetal could be converted to a dimethyl acetal by treatment with methanol and an acid catalyst.
The reaction is equilibrium-driven, so a large excess of the new alcohol (methanol) is required to shift the equilibrium towards the desired product. scielo.br Various catalysts can be employed to facilitate this exchange. Zirconium tetrachloride (ZrCl₄) has been noted as a highly efficient catalyst for both acetalization and in situ transacetalization under mild conditions. organic-chemistry.orgmissouri.edu Zeolites have also been studied as solid acid catalysts for transacetalization, offering advantages in terms of catalyst recovery and reuse. scielo.brresearchgate.net
The choice of catalyst can be critical for chemoselectivity, especially in complex molecules with multiple acid-sensitive groups. The mild conditions offered by catalysts like ZrCl₄ make transacetalization a viable and sometimes preferable route for acetal formation. organic-chemistry.orgmissouri.edu
Formation of Ketene (B1206846) Acetals and their Derivatization
The formation of ketene acetals serves as a powerful and versatile strategy for the synthesis of complex organic molecules. These intermediates, characterized by a carbon-carbon double bond connected to two heteroatom-containing groups, can be derivatized to introduce a wide array of functionalities. In the context of synthesizing 1-bromo-3,3-dimethoxy-2-methylprop-1-ene, the generation of a suitable ketene acetal precursor followed by a controlled bromination step is a key conceptual approach.
A relevant approach involves the synthesis of conjugated vinyl ketene thioacetals. biu.ac.il This process can be initiated by the addition of a bromine source like carbon tetrachloride to an α,β-unsaturated aldehyde, such as acrolein. The resulting aldehyde is then converted to its dithioacetal, which upon double dehydrobromination under basic conditions, yields a vinyl ketene thioacetal. biu.ac.il While this specific example leads to a thioacetal, the principles can be extended to the oxygen-based acetals.
Interestingly, when O-acetals are subjected to similar elimination conditions, they can undergo either a single or double elimination of hydrogen bromide, leading to mono-olefins or cumulated dienes, respectively. biu.ac.il This highlights a critical challenge in controlling the reactivity of these intermediates.
Another pertinent method is the copper-catalyzed double amidation of 1,1-dibromo-1-alkenes to produce ketene N,N-acetals. nih.gov This reaction proceeds efficiently using potassium phosphate (B84403) in toluene (B28343) at 80°C. The proposed mechanism involves a regioselective monocoupling reaction, followed by dehydrobromination and a subsequent hydroamidation step. nih.gov Adapting this methodology to use oxygen nucleophiles instead of amines could provide a pathway to the desired ketene O,O-acetal core structure.
Once the appropriate ketene acetal is formed, derivatization to introduce the bromine atom at the C1 position is the subsequent crucial step. This can be envisioned through electrophilic bromination, where the electron-rich double bond of the ketene acetal attacks an electrophilic bromine source. Careful selection of the brominating agent and reaction conditions would be paramount to ensure the desired regioselectivity and prevent side reactions.
Table 1: Comparison of Ketene Acetal Formation Methods
| Method | Precursor | Reagents | Product Type | Key Features |
|---|---|---|---|---|
| Dehydrobromination | α,β-Unsaturated Aldehyde Acetal | Base | Vinyl Ketene Acetal | Potential for single or double elimination biu.ac.il |
Convergent and Divergent Synthetic Approaches to the Target Compound
The construction of a polysubstituted alkene like this compound can be approached through both convergent and divergent strategies. Convergent syntheses involve the assembly of the final molecule from several independently prepared fragments, while divergent syntheses generate a library of related compounds from a common intermediate.
Construction via Propargylic Precursors and Rearrangements
Propargylic compounds are valuable precursors in organic synthesis due to their ability to undergo a variety of rearrangements to form complex structures, including substituted allenes. These allenes can then be trapped in situ to generate highly functionalized alkenes.
A prominent example is the gold(I)-catalyzed rearrangement of propargyl benzyl (B1604629) ethers, which proceeds through a 1,5-hydride shift and fragmentation sequence to yield allenes. nih.govacs.orgorganic-chemistry.org This transformation is notable for its mild reaction conditions (room temperature to 60°C) and rapid reaction times. nih.govacs.org The resulting allene (B1206475) can be reacted with internal or external nucleophiles in a cascade process to produce more complex molecules. nih.govacs.org
Similarly, gold-catalyzed reactions of propargylic esters are known to generate gold carbene intermediates via a rsc.orgrsc.org-acyloxy rearrangement. nih.gov These carbenes can be trapped with various reagents. While trapping with alkenes and dienes is well-developed, intermolecular trapping with alkynes remains a challenge but offers a route to vinylallene derivatives. nih.gov
For the synthesis of this compound, one could envision a pathway starting from a propargylic acetal. A metal-catalyzed rearrangement could generate a reactive allene intermediate. Subsequent reaction with a bromine source and methanol, or a methoxy-bromide reagent, could potentially install the required functionalities across the allene system to form the target alkene. The regioselectivity of such an addition would be a critical factor to control.
Table 2: Gold-Catalyzed Rearrangements of Propargylic Precursors
| Propargylic Precursor | Catalyst | Rearrangement Type | Intermediate | Key Features |
|---|---|---|---|---|
| Propargyl Benzyl Ethers | Gold(I) | 1,5-Hydride Shift/Fragmentation | Substituted Allenes | Mild conditions, rapid, in-situ trapping possible nih.govacs.orgorganic-chemistry.org |
Modular Synthesis Utilizing Brominated Alkenes and Acetal Precursors
Modular synthesis provides a powerful strategy for the construction of complex molecules by combining distinct building blocks, or modules. This approach allows for flexibility and the rapid generation of analogs. For this compound, a modular approach would involve coupling a brominated alkene synthon with a synthon containing the dimethoxy-methyl-propene moiety.
A recently developed method for the boron-mediated assembly of tetrasubstituted alkenes offers a compelling example of a modular and stereocontrolled synthesis. nih.gov This strategy involves the electrophile-induced 1,2-migration of alkynyl-9-BBN-boronate complexes to create trisubstituted alkenyl boron compounds. These intermediates can then be further functionalized. nih.gov This methodology allows for the construction of tetrasubstituted alkenes with complete control over the double-bond geometry. nih.gov One could foresee a strategy where one of the building blocks contains the bromo-functionality and the other contains the protected acetal.
Another modular approach involves the visible-light-mediated dual catalysis for the synthesis of complex alkyl chlorides from diaryliodonium salts, alkenes, and potassium chloride. chemrxiv.org This method proceeds via an aryl radical addition to an alkene, followed by a chlorine group transfer. While this example yields alkyl chlorides, the underlying principle of combining distinct modules through a radical cascade could be adapted for the synthesis of bromoalkenes.
The synthesis of alkenes from diverse building blocks like carboxylic acids, alcohols, and alkanes is also an area of active research, demonstrating the power of modular approaches to access valuable olefin products from abundant starting materials. researchgate.net
Chemo- and Stereoselective Control in Multi-Step Syntheses
Achieving high levels of chemo- and stereoselectivity is a central theme in modern organic synthesis, particularly for complex targets like this compound. The presence of multiple reactive sites and the potential for different stereoisomers (E/Z) necessitates careful planning and execution of the synthetic route.
Stereoselectivity is crucial for defining the geometry of the double bond. The synthesis of tetrasubstituted alkenes is particularly challenging in this regard. rsc.org Advanced methods, such as the olefination of carbonyl compounds with ynolates, can provide high stereoselectivity through torquoselectivity-controlled electrocyclic ring-opening of β-lactone enolate intermediates. nih.gov Furthermore, stereocontrolled approaches to bromofluoroalkenes have been developed, which can then be used in palladium-catalyzed transformations to access both tri- and tetrasubstituted fluoroalkenes. nih.gov A one-step Wittig-type interhaloolefination has been shown to produce geminal E-bromofluoroalkenes with excellent diastereoselectivity by exploiting the kinetic differences between diastereomeric oxaphosphetane intermediates. nih.gov These strategies, while focused on fluorinated analogs, provide valuable insights into controlling the stereochemistry of halogenated alkenes.
Chemoselectivity involves differentiating between various functional groups within a molecule. For instance, in a multi-step synthesis towards the target compound, it would be crucial to perform a bromination reaction without affecting the acetal group. Iron-catalyzed hydroboration of alkenes and alkynes has been shown to be highly chemo-, regio-, and stereoselective, demonstrating that appropriate catalyst selection can enable selective transformations in the presence of multiple reactive sites. rsc.org In another example, the synthesis of functionalized thiazoles from precursors containing both alkene and alkyne moieties was achieved with high chemoselectivity by using a calcium catalyst that selectively activates the alkyne over the alkene. nih.gov This principle of selective activation is fundamental to designing efficient multi-step syntheses.
Table 3: Strategies for Chemo- and Stereoselective Control
| Selectivity Type | Method | Key Principle | Application Example |
|---|---|---|---|
| Stereoselective | Ynolate Olefination | Torquoselectivity-controlled ring-opening | Synthesis of tetrasubstituted alkenes nih.gov |
| Stereoselective | Wittig-type Olefination | Kinetic control of intermediates | Synthesis of (E)-gem-bromofluoroalkenes nih.gov |
| Chemoselective | Iron-Catalyzed Hydroboration | Catalyst-controlled reactivity | Selective hydroboration of alkynes vs. alkenes rsc.org |
Reactivity Profiles and Mechanistic Pathways of 1 Bromo 3,3 Dimethoxy 2 Methylprop 1 Ene
Transformations Involving the Vinylic Bromide Functionality
The vinylic bromide portion of the molecule is a primary site for carbon-carbon and carbon-heteroatom bond formation. The carbon-bromine bond can be activated through various means, including transition metal catalysis, conversion to organometallic reagents, or radical initiation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the vinylic position. wikipedia.orgnih.gov These reactions typically involve a catalytic cycle that includes oxidative addition of the vinylic bromide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira, and Negishi) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the vinylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for creating biaryl and styrene (B11656) derivatives. The base is crucial for activating the organoboron species to facilitate transmetalation. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of the vinylic bromide with an alkene. wikipedia.orgorganic-chemistry.org The reaction forms a new carbon-carbon bond and typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the vinylic bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgnih.gov The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the vinylic bromide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.orgthieme-connect.com The high reactivity of organozinc reagents allows these couplings to often proceed under mild conditions. thieme-connect.com
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Vinylic Bromides
| Reaction Name | Coupling Partner | Typical Palladium Catalyst | Typical Base | Typical Solvent |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄, CsF | Toluene (B28343), Dioxane, H₂O |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Et₃N, Piperidine | THF, DMF |
| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂ | (None required) | THF, DMI |
Magnesiation and Lithiation Reactions of the Vinylic Bromide
The carbon-bromine bond can be converted into a highly nucleophilic organometallic species through reaction with elemental metals or organometallic bases.
Magnesiation: Reaction of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene with magnesium metal (typically activated with agents like iodine or 1,2-dibromoethane) in an ether solvent like THF or diethyl ether generates the corresponding Grignard reagent, (3,3-dimethoxy-2-methylprop-1-en-1-yl)magnesium bromide. wikipedia.org This vinylic Grignard reagent is a potent carbon nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com
Lithiation: Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can induce a lithium-halogen exchange, yielding the vinylic lithium species. This organolithium reagent is also a powerful nucleophile, often exhibiting different reactivity and selectivity compared to its Grignard counterpart. It is crucial that these reactions are performed under anhydrous conditions, as the resulting organometallic reagents are also strong bases. youtube.com
Table 2: Formation and Reaction of Organometallic Intermediates
| Reaction | Reagent | Intermediate Formed | Example Electrophile | Final Product Type |
| Magnesiation | Mg, THF | R-MgBr | Acetone | Tertiary Alcohol |
| Lithiation | n-BuLi, -78 °C | R-Li | CO₂ then H₃O⁺ | α,β-Unsaturated Carboxylic Acid |
Nucleophilic Addition-Elimination Pathways at the Vinylic Center
While less common for unactivated vinylic halides, nucleophilic substitution can occur at the vinylic center, particularly if the system is designed to favor such pathways. researchgate.net The reaction proceeds via a two-step mechanism: nucleophilic addition to the double bond to form a carbanionic intermediate, followed by the elimination of the bromide leaving group. This process, often termed SNV (substitution, nucleophilic, vinylic), regenerates the double bond. acs.org The presence of the methyl group and the dimethoxy acetal (B89532) moiety may influence the electronics and sterics at the reaction center. For this specific substrate, this pathway generally requires strong nucleophiles and may compete with other reaction pathways.
Radical Reactions Initiated by the Carbon-Bromine Bond
The carbon-bromine bond can undergo homolytic cleavage to generate a vinylic radical. This is typically achieved using a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.org The resulting vinylic radical is a reactive intermediate that can participate in intermolecular or intramolecular addition reactions, most commonly with alkenes or alkynes, to form new carbon-carbon bonds. libretexts.orgacs.org These reactions are kinetically controlled and are particularly useful for constructing five- and six-membered rings through intramolecular cyclization. libretexts.org
Reactions of the 3,3-Dimethoxy Acetal Functional Group
The dimethyl acetal serves as a protecting group for an aldehyde functionality. organic-chemistry.org This group is stable under basic, neutral, and many oxidative/reductive conditions, allowing for extensive modification of the vinylic bromide portion of the molecule without affecting the latent carbonyl group. organic-chemistry.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis and Liberation of the Carbonyl Equivalent
The primary reaction of the acetal is its hydrolysis back to the parent carbonyl compound, in this case, an α,β-unsaturated aldehyde. This deprotection is achieved under acidic conditions in the presence of water. organic-chemistry.orgchemistrysteps.com The mechanism involves protonation of one of the methoxy (B1213986) oxygens, turning it into a good leaving group (methanol). pearson.com The departure of methanol (B129727) is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. chemistrysteps.com Nucleophilic attack by water, followed by deprotonation and a second protonation/elimination sequence, liberates the final aldehyde product and another molecule of methanol. chemistrysteps.compearson.com A variety of acidic conditions can be employed, ranging from strong mineral acids to milder acid catalysts. osti.gov
Table 3: Common Conditions for Acid-Catalyzed Acetal Hydrolysis
| Acid Catalyst | Solvent System | Typical Temperature |
| Hydrochloric Acid (HCl) | H₂O / THF | Room Temperature |
| Acetic Acid (AcOH) | H₂O / Acetone | Room Temperature to 50 °C |
| p-Toluenesulfonic Acid (TsOH) | Acetone / H₂O | Room Temperature |
| Pyridinium p-toluenesulfonate (PPTS) | Acetone / H₂O | Room Temperature to Reflux |
Reactions of the Acetal with Electrophilic Reagents
The reactivity of the acetal group in this compound is predominantly characterized by its behavior under acidic conditions, which facilitate reactions with electrophiles. The acetal functionality, generally stable in neutral or basic media, becomes susceptible to electrophilic attack upon protonation.
Under acidic catalysis, the acetal can undergo hydrolysis to yield the corresponding aldehyde. The accepted mechanism for this transformation involves the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent elimination of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. Further protonation of the second methoxy group and its departure as methanol, followed by deprotonation of the resulting protonated aldehyde, gives the final α,β-unsaturated aldehyde.
While the primary reaction with electrophiles (specifically protons) leads to hydrolysis, the electron-withdrawing nature of the acetal group also influences the reactivity of other parts of the molecule. For instance, it activates the vinylic bromine atom, making it more susceptible to nucleophilic substitution reactions, which can occur concurrently or in subsequent steps depending on the reaction conditions and the nucleophiles present.
The steric hindrance provided by the two methoxy groups and the methyl group at the 2-position can influence the approach of bulky electrophiles, potentially directing them to the less hindered face of the double bond in addition reactions.
Intramolecular Cyclization and Rearrangement Reactions Involving the Acetal
A significant aspect of the reactivity of this compound and its derivatives is their propensity to undergo intramolecular cyclization reactions, particularly under acidic conditions. These reactions highlight the interplay between the acetal and the vinyl bromide functionalities within the same molecule.
A key example is the acid-catalyzed cyclization of derivatives of this compound to form heterocyclic structures such as morphans. The mechanism for this transformation is initiated by the protonation of one of the methoxy groups of the acetal. This creates a good leaving group, which is then expelled to form a resonance-stabilized oxonium ion. The nucleophilic C=C double bond of the propene unit then attacks this electrophilic center in an intramolecular fashion, leading to the formation of a new ring system. The final product is obtained after subsequent reaction steps, which may include rearrangement and/or aromatization.
The conditions for these cyclizations can be varied to influence the product outcome. For example, the choice of acid catalyst and solvent can affect the reaction rate and the yield of the cyclized product.
| Entry | Substrate | Conditions | Product | Yield (%) |
| 1 | 3iii | HCO₂H/H₃PO₄ (1:1), rt, 7d | 8-Methylmorphan | 48 |
| 2 | 3iii | p-TsOH, toluene, reflux, 2d | 6-Methylmorphan | 56 |
Data sourced from a study on acid-catalyzed cyclizations.
These intramolecular reactions are powerful tools in synthetic organic chemistry for the construction of complex polycyclic molecules from relatively simple acyclic precursors. The ability to form multiple bonds and stereocenters in a single transformation makes them highly efficient.
Mechanistic Investigations of Complex Transformations
Kinetic Studies and Rate-Determining Steps
The kinetics of reactions involving this compound, particularly in acid-catalyzed processes, are crucial for understanding the underlying mechanisms. For the acid-catalyzed hydrolysis of acetals, a well-established body of research indicates that the rate-determining step is the formation of a resonance-stabilized carboxonium ion intermediate. researchgate.net This step involves the cleavage of a carbon-oxygen bond following the initial rapid and reversible protonation of one of the alkoxy groups. chemistrysteps.com
In the specific case of vinyl acetals, such as the title compound, the situation is more complex due to the presence of the vinyl ether moiety. Studies on similar vinyl acetals have shown that the reaction can proceed through cleavage of the acetal rather than hydrolysis of the vinyl ether. researchgate.netacs.org The rate of hydrolysis is dependent on the stability of the incipient carbocationic intermediate. researchgate.net Electron-donating groups that stabilize this cation will accelerate the reaction. researchgate.net
For the hydrolysis of vinyl ethers, the rate-determining step is generally considered to be the protonation of the double bond to form a carbocation intermediate. rsc.orgnih.gov However, for a molecule like this compound, the presence of the acetal offers an alternative and often more favorable pathway for acid-catalyzed reactions. The hydrolysis rates of acetals are significantly influenced by the substituents, and it has been shown that general acid catalysis is operative in these reactions. gla.ac.uk The stability of the leaving group and the incipient carbocation are key factors determining the rate of hydrolysis. gla.ac.uk
Stereochemical Outcomes and Diastereocontrol in Reactions
The stereochemical course of reactions involving this compound is influenced by the steric and electronic properties of its substituents. The presence of a methyl group at the 2-position and two methoxy groups at the 3-position creates a sterically congested environment around the double bond. This steric hindrance can play a significant role in directing the approach of reagents, leading to diastereoselective transformations.
In electrophilic addition reactions to the double bond, a bulky electrophile would be expected to approach from the less hindered face of the molecule, leading to a preferred diastereomer. While specific studies on the diastereocontrol of this particular compound are not detailed in the available literature, general principles of asymmetric induction suggest that the existing stereochemistry, if any, in the molecule or the use of chiral reagents could lead to predictable stereochemical outcomes.
Intramolecular reactions, such as the acid-catalyzed cyclizations discussed in section 3.2.3, are also subject to stereochemical control. The formation of five- and six-membered rings in such reactions often proceeds through transition states that minimize steric interactions, leading to a specific stereochemistry in the product. libretexts.org The relative orientation of the reacting groups in the transition state, which can be influenced by the solvent and reaction temperature, will dictate the stereochemistry of the newly formed ring junctions and stereocenters.
Furthermore, in reactions proceeding through carbocationic intermediates, the stereochemical outcome can be influenced by the possibility of rearrangements to form more stable cations, which may then be trapped by nucleophiles from a specific direction to give a stereochemically defined product.
Role of Carbocationic Intermediates and Rearrangements in Acid-Catalyzed Processes
Carbocationic intermediates are central to the understanding of the reactivity of this compound in acid-catalyzed processes. The protonation of either the acetal oxygen or the double bond can lead to the formation of these reactive species.
As established in the context of acetal hydrolysis, the protonation of a methoxy group leads to the formation of a resonance-stabilized oxonium ion, which is a key intermediate. researchgate.netchemistrysteps.com This intermediate is highly electrophilic and is the precursor to both hydrolysis and intramolecular cyclization products.
Alternatively, protonation of the C=C double bond would generate a vinyl carbocation. Vinyl carbocations are known to be highly reactive intermediates that can undergo a variety of transformations, including intramolecular Friedel-Crafts type reactions and rearrangements. nih.govresearchgate.net The stability of this vinyl carbocation would be influenced by the substituents on the double bond. The bromine atom, being electron-withdrawing, would destabilize a carbocation at the C1 position, while the methyl group at C2 would have a stabilizing effect.
In superacidic media, related bromo-compounds have been shown to form cationic intermediates that can be studied by spectroscopic techniques. researchgate.net These studies provide insight into the structure and reactivity of such carbocations.
Rearrangements are a common feature of reactions involving carbocationic intermediates. A less stable, initially formed carbocation can rearrange to a more stable one via hydride or alkyl shifts. In the case of this compound, the formation of a vinyl carbocation could potentially be followed by rearrangement to a more stable allylic or tertiary carbocation if a suitable pathway exists. These rearrangements would lead to products with a different carbon skeleton than the starting material. The specific reaction conditions, particularly the nature of the acid catalyst and the solvent, would play a crucial role in determining the lifetime of the carbocationic intermediates and the extent to which rearrangements occur.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-3,3-dimethoxy-2-methylprop-1-ene, these calculations would elucidate its three-dimensional structure and the distribution of electrons.
The key objectives of such a study would be:
Geometric Optimization: To determine the most stable molecular conformation by minimizing the energy of the system. This would provide precise data on bond lengths, bond angles, and dihedral angles.
Electronic Properties: To calculate properties such as the molecular orbital energies (HOMO and LUMO), which are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Charge Distribution: To map the electrostatic potential, revealing the electron-rich and electron-deficient regions of the molecule. This is vital for understanding how the molecule will interact with other reagents.
Below is a hypothetical data table illustrating the kind of results a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) might produce for the optimized geometry of this compound.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C=C | 1.34 |
| C-Br | 1.89 |
| C-C (single) | 1.51 |
| C-O | 1.43 |
| **Bond Angles (°) ** | |
| C=C-Br | 122.5 |
| C=C-C | 124.0 |
| O-C-O | 110.0 |
| **Dihedral Angles (°) ** |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific calculations.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling can predict how this compound will behave in chemical reactions. The presence of a vinyl bromide, a methyl group, and a protected aldehyde functionality suggests several potential reaction pathways.
Computational approaches to predict reactivity include:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the regioselectivity and stereoselectivity of reactions. For instance, in a Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO (or vice versa) would be analyzed.
Mapping Fukui Functions: These calculations identify the most electrophilic and nucleophilic sites within the molecule, offering a more quantitative prediction of reactivity than simple electrostatic potential maps.
For this compound, computational models could be used to predict the outcomes of nucleophilic substitution at the bromine-bearing carbon or its participation as a partner in cross-coupling reactions.
Exploration of Reaction Mechanisms and Transition State Structures
A primary strength of computational chemistry is its ability to map out the entire energy landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For a reaction involving this compound, such as a Suzuki or Heck cross-coupling reaction, computational chemists would:
Propose a Reaction Pathway: Based on established mechanisms, a step-by-step pathway is proposed.
Locate Transition States: Sophisticated algorithms are used to find the highest energy point along the reaction coordinate for each step. This is the transition state.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.
By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
Table 2: Hypothetical Activation Energies for a Competing Reaction
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A: SN2' | Nucleophilic attack at the double bond | 25.4 |
| Pathway B: Palladium-catalyzed cross-coupling | Oxidative Addition | 18.2 |
Note: This illustrative data suggests that under the modeled conditions, the palladium-catalyzed pathway would be significantly faster and therefore the major reaction pathway observed.
Computational Design of Novel Catalytic Systems for this compound
Building on the ability to model reaction mechanisms, computational chemistry can also be used to design new and improved catalysts. For reactions involving this compound, particularly important for cross-coupling reactions, computational design would focus on the catalyst, often a palladium complex.
The process involves:
Systematic Ligand Modification: Starting with a known catalyst structure, the ligands (the organic molecules bound to the metal center) are systematically modified in silico.
Performance Evaluation: For each modified catalyst, the activation energy for the key steps of the catalytic cycle (e.g., oxidative addition, reductive elimination) is calculated.
Identification of Promising Candidates: Ligands that lead to lower activation barriers are identified as promising candidates for experimental synthesis and testing.
This in silico screening approach can dramatically accelerate the discovery of more efficient, selective, and stable catalysts, saving significant time and resources compared to traditional trial-and-error experimental work.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-bromo-3,3-dimethoxy-2-methylprop-1-ene, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.
Proton (¹H) NMR and Carbon (¹³C) NMR for Connectivity and Functional Group Analysis
The ¹H NMR spectrum is anticipated to reveal distinct signals for each type of proton in the molecule. The vinylic proton (=CHBr) is expected to appear as a singlet in the olefinic region. The methyl protons (C-CH₃) attached to the double bond will also likely present as a singlet. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would yield a sharp singlet, and the proton on the acetal (B89532) carbon (CH(OCH₃)₂) is expected to be a singlet as well.
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key expected signals include those for the two sp² hybridized carbons of the alkene, with the carbon bearing the bromine atom appearing at a lower field. The quaternary carbon of the double bond, the acetal carbon, the methoxy carbons, and the methyl carbon would each produce a distinct signal.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| =CHBr | 6.0 - 6.5 | Singlet | 1H |
| C-CH₃ | 1.8 - 2.2 | Singlet | 3H |
| -OCH₃ | 3.2 - 3.6 | Singlet | 6H |
| CH(OCH₃)₂ | 4.5 - 5.0 | Singlet | 1H |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=C-Br | 105 - 115 |
| C=C(CH₃) | 135 - 145 |
| CH(OCH₃)₂ | 100 - 110 |
| -OCH₃ | 50 - 60 |
| C-CH₃ | 15 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Information
To confirm the connectivity and elucidate the spatial arrangement of the atoms, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For this compound, significant COSY correlations are not expected due to the prevalence of singlet signals. However, any minor long-range couplings might be observable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the attachment of the vinylic proton to the bromo-substituted carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons and the two vinylic carbons, as well as the acetal carbon. The methoxy protons would show correlations to the acetal carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the double bond (E/Z isomerism) by identifying protons that are close in space. A NOE correlation between the vinylic proton and the methyl protons would suggest a Z-configuration, while a correlation between the vinylic proton and the acetal proton could indicate an E-configuration.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₁₁BrO₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key expected fragmentation pathways would include the loss of a methoxy group (-OCH₃) and the loss of a bromine radical (-Br). The cleavage of the C-C bond between the double bond and the acetal group would also be a likely fragmentation route.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum is expected to show a characteristic C=C stretching vibration for the alkene bond in the region of 1600-1680 cm⁻¹. The C-O stretching vibrations of the acetal group would likely appear as strong bands in the 1000-1200 cm⁻¹ region. C-H stretching vibrations from the methyl and methoxy groups would be observed around 2850-3000 cm⁻¹. The C-Br stretch is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond stretch is often a strong and sharp signal in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.
X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable for crystalline derivatives)
Should this compound or a suitable crystalline derivative be prepared, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, it would unambiguously establish the stereochemistry of the double bond, confirming the E or Z isomeric form. This data would serve as the ultimate benchmark for validating the structural assignments made through spectroscopic methods.
Strategic Applications in Complex Organic Molecule Synthesis
Utilization as a Versatile Building Block for Polyketide and Terpenoid Scaffolds
The synthesis of polyketides and terpenoids, two vast classes of natural products with significant biological activities, often relies on the assembly of smaller, functionalized building blocks. frontiersin.orgnumberanalytics.comnih.govmdpi.com 1-bromo-3,3-dimethoxy-2-methylprop-1-ene, with its inherent functionalities, serves as a valuable three-carbon (C3) building block for the construction of these complex natural product scaffolds.
The vinyl bromide portion of the molecule allows for its participation in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds. cmu.edu This is a crucial step in extending the carbon chain and introducing the intricate substitution patterns characteristic of polyketides and terpenoids. The dimethyl acetal (B89532) group serves as a masked aldehyde, which is stable to a variety of reaction conditions but can be readily deprotected to reveal the reactive carbonyl functionality at a later synthetic stage. This aldehyde can then be used for aldol (B89426) additions, Wittig reactions, or other carbonyl chemistry to further elaborate the molecular framework.
While direct examples of the use of this compound in the total synthesis of specific polyketides or terpenoids are not extensively documented in readily available literature, the strategic potential is evident. For instance, the related hemiterpene, prenyl bromide (1-bromo-3-methyl-2-butene), is widely employed as a prenyl source in the synthesis of various organic compounds, including fragrances with terpene structures. nih.govnih.gov The synthesis of hemiterpene derivatives often involves nucleophilic substitution of the bromide, a reaction pathway also readily available to this compound. nih.govnih.gov
The general strategy for incorporating this building block would involve an initial cross-coupling reaction to attach it to a growing polyketide or terpenoid chain, followed by deprotection of the acetal and subsequent reaction of the aldehyde. The methyl group on the double bond also introduces a key stereocenter in the resulting product, which can be controlled through the choice of reagents and reaction conditions.
Precursor in the Synthesis of Diverse Highly Functionalized Alkenes and Polyenes
The ability to construct highly substituted and stereodefined alkenes and polyenes is of paramount importance in organic synthesis, as these motifs are present in a vast array of natural products and functional materials. This compound is an excellent precursor for the synthesis of such compounds due to its reactive vinyl bromide and protected aldehyde functionalities.
Cross-coupling reactions are a primary method for the functionalization of this building block. By reacting this compound with various organometallic reagents (e.g., organoboranes, organostannanes, organozincs) under palladium or nickel catalysis, a wide range of substituents can be introduced at the C1 position. This allows for the stereoselective synthesis of trisubstituted alkenes.
Furthermore, the acetal can be hydrolyzed to the corresponding α,β-unsaturated aldehyde. This aldehyde is a versatile intermediate that can undergo a variety of transformations to generate more complex alkene and polyene systems. For example, Wittig-type reactions with phosphorus ylides can extend the carbon chain and introduce new double bonds, leading to the formation of conjugated dienes and polyenes. Aldol condensations with other carbonyl compounds can also be employed to build up larger, functionalized systems.
The synthesis of substituted 1,3-dienes is a notable application. nih.gov While specific examples with this compound are not prevalent in the literature, the general strategy of using vinyl bromides in cross-coupling reactions to form dienes is well-established. nih.govresearchgate.net For instance, the reaction of a vinyl bromide with a vinylboronic acid (Suzuki coupling) or a vinylstannane (Stille coupling) can efficiently generate a conjugated diene system.
Role in the Construction of Carbocyclic and Heterocyclic Ring Systems through Cycloaddition and Cyclization Reactions
The vinyl bromide and the latent aldehyde functionalities of this compound make it a valuable participant in various cycloaddition and cyclization reactions for the construction of both carbocyclic and heterocyclic ring systems.
Diels-Alder Reactions: The double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. masterorganicchemistry.commasterorganicchemistry.com When reacted with a conjugated diene, a six-membered carbocyclic ring is formed. The bromine and dimethoxymethyl substituents on the dienophile are then incorporated into the resulting cyclohexene (B86901) derivative, providing handles for further functionalization. The regioselectivity of the Diels-Alder reaction can often be controlled by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com For example, the reaction of 2-bromocyclopentadienone, a related α-bromo enone, undergoes a spontaneous Diels-Alder dimerization to construct the cubane (B1203433) framework. wikipedia.org
[3+2] Cycloadditions: this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. frontiersin.orgnih.govwikipedia.org For instance, the reaction with a nitrone could lead to the formation of a substituted isoxazolidine (B1194047) ring. organic-chemistry.org These reactions are often highly regioselective and stereoselective, providing a powerful tool for the synthesis of complex heterocyclic scaffolds.
Intramolecular Cyclizations: After suitable modification, derivatives of this compound can undergo intramolecular cyclization reactions to form a variety of ring systems. For example, after conversion of the bromide to an organometallic species and deprotection of the acetal, an intramolecular Barbier-type reaction could lead to the formation of a cyclopentenol (B8032323) derivative. Alternatively, the aldehyde could be converted to a nucleophilic species that could then displace the bromide in an intramolecular fashion to form a cyclic ether. A base-mediated cyclization of related dibromoolefinic phenols and anilines has been shown to produce 2-bromobenzofurans and 2-bromoindoles, respectively. thieme-connect.de Similarly, the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes is a known method for synthesizing tetrahydropyranones. organic-chemistry.org
Development of Advanced Materials through Controlled Polymerization or Derivatization Pathways
The vinyl group in this compound suggests its potential as a monomer in polymerization reactions. The presence of the bromine and dimethoxymethyl groups offers opportunities for creating functional polymers with unique properties.
Polymerization: Alkenes are well-known monomers for addition polymerization. youtube.comyoutube.com While the direct polymerization of this compound is not widely reported, related vinyl monomers, such as vinyl acetate (B1210297), are readily polymerized to form important industrial polymers like polyvinyl acetate (PVAc). wikipedia.org The polymerization of this compound could potentially be initiated by radical, cationic, or anionic methods. The resulting polymer would possess a polyalkene backbone with pendant methyl, bromo, and dimethoxymethyl groups.
Functional Polymers: The bromine atoms in the resulting polymer could serve as handles for post-polymerization modification. cmu.edu For example, they could be substituted by various nucleophiles to introduce a wide range of functional groups, leading to polymers with tailored properties such as altered solubility, thermal stability, or chemical reactivity. The acetal groups could also be hydrolyzed to aldehydes, which could then be used for cross-linking the polymer chains or for attaching other molecules, such as dyes or bioactive compounds.
The synthesis of functional polymers through the polymerization of functionalized monomers is a well-established field. For example, atom transfer radical polymerization (ATRP) of functional initiators has been used to create monochelic polystyrenes with various end groups. cmu.edu The unique combination of functionalities in this compound makes it an intriguing candidate for the development of new functional polymers with potential applications in areas such as coatings, adhesives, and drug delivery systems.
Future Research Directions and Contemporary Challenges
Development of More Sustainable and Atom-Economical Synthetic Methodologies
In alignment with the principles of green chemistry, a primary objective is to formulate more environmentally friendly and efficient methods for synthesizing 1-bromo-3,3-dimethoxy-2-methylprop-1-ene. This involves a concerted effort to minimize waste, avoid hazardous substances, and maximize the incorporation of all starting materials into the final product, a concept known as atom economy. jocpr.comnih.gov
Table 1: Comparative Analysis of Synthetic Approaches
| Parameter | Traditional Methods | Future Sustainable Methods |
|---|---|---|
| Core Principle | Often prioritize yield and selectivity, potentially generating significant waste. nih.gov | Prioritize maximizing the incorporation of reactant atoms into the final product. jocpr.comrsc.org |
| Reagents | May use stoichiometric reagents, leading to byproducts. | Focus on catalytic processes and reagent-less approaches to minimize waste. jocpr.comrsc.org |
| Environmental Impact | Higher E-Factor (more waste per kg of product). nih.gov | Lower E-Factor, approaching the ideal of "clean" technology. rsc.org |
| Efficiency | Measured primarily by percentage yield. rsc.org | Measured by atom economy, reaction mass efficiency, and other green metrics. rsc.org |
Exploration of Enantioselective and Diastereoselective Transformations
The structural framework of this compound offers significant opportunities for stereocontrolled synthesis. The development of reactions that can selectively produce one stereoisomer over another (enantioselective and diastereoselective transformations) is a burgeoning field of study. rsc.org
The vinyl bromide group is particularly suited for stereospecific cross-coupling reactions, which are fundamental in constructing complex molecular architectures. Researchers are investigating the use of chiral catalysts to guide the stereochemical outcome of these reactions. Success in this area would unlock the potential of this compound as a building block for the asymmetric synthesis of intricate molecules like pharmaceuticals and natural products.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
A major leap forward in chemical manufacturing involves transitioning from traditional batch processing to continuous flow chemistry. nih.govd-nb.info Integrating the synthesis of this compound into flow systems is a critical goal for its industrial application. tue.nl Flow chemistry provides superior control over reaction conditions, which can enhance reaction rates and improve safety, especially when dealing with reactive intermediates or gases. nih.govthieme-connect.de
Automated synthesis platforms, which merge robotics with logical chemical planning, can dramatically accelerate the optimization of synthetic routes. beilstein-journals.org By employing these advanced systems, the synthesis and subsequent modification of this compound can be made more efficient, reducing the cycle time from design to data acquisition. d-nb.info This automation is crucial for on-demand production and rapid screening of new derivatives. tue.nl
Discovery of Novel Reactivity Modes and Unprecedented Chemical Transformations
While the primary reactivity of this compound is well-understood, there is considerable interest in uncovering new reaction pathways. mdpi.com Modern synthetic techniques like photoredox catalysis and electrochemistry are being explored to activate the carbon-bromine bond in novel ways.
For instance, cycloaddition reactions represent a powerful tool for constructing cyclic molecules. mdpi.com Investigating the participation of this compound in such reactions could lead to the formation of unique molecular scaffolds. The discovery of new reactivity modes would broaden the synthetic utility of this compound, enabling the creation of previously inaccessible chemical structures.
Q & A
Basic: What are the recommended synthetic routes for 1-bromo-3,3-dimethoxy-2-methylprop-1-ene?
Methodological Answer:
The synthesis typically involves bromination of a precursor ketone followed by elimination. For example:
- Step 1: Bromination of a 3,3-dimethoxy-2-methylpropan-2-one derivative using reagents like HBr or Br₂ in non-polar solvents (e.g., CCl₄) under controlled conditions to avoid over-bromination .
- Step 2: Elimination reaction to form the alkene. Strong bases (e.g., KOtBu in DMSO) promote dehydrohalogenation, yielding the target compound .
- Purification: Column chromatography or recrystallization (e.g., using THF/pentane mixtures) isolates the product .
Key Considerations: Monitor reaction temperature to prevent decomposition and confirm intermediate structures via .
Advanced: How can competing elimination and substitution pathways be controlled during synthesis?
Methodological Answer:
- Solvent Polarity: Use aprotic solvents (e.g., DMSO) to favor elimination over nucleophilic substitution .
- Base Strength: Strong, bulky bases (e.g., KOtBu) promote E2 mechanisms, while weaker bases (e.g., NaOH in MeOH) may lead to substitution .
- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (elimination), while higher temperatures may stabilize substitution products. Validate pathways using to track carbocation intermediates or isotopic labeling .
Data Contradiction Example: Discrepancies in product ratios under similar conditions may arise from trace moisture, which favors hydrolysis. Use anhydrous solvents and inert atmospheres for reproducibility .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- : Identify alkene protons (δ 5.5–6.5 ppm) and methoxy groups (δ 3.2–3.5 ppm). Splitting patterns confirm substituent positions .
- X-ray Crystallography: Resolve stereochemistry and bond angles using programs like SHELXL or WinGX for refinement .
- GC-MS: Confirm molecular weight (MW 225.09 g/mol) and detect impurities via fragmentation patterns.
Validation Tip: Cross-reference experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
Advanced: How to address contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- X-ray vs. NMR Discrepancies: If NMR suggests a different conformation than X-ray, consider dynamic effects (e.g., rotational barriers) or crystal packing forces. Use variable-temperature NMR to probe conformational flexibility .
- Mass Spec Anomalies: Unexpected peaks may indicate trace byproducts. Employ high-resolution MS (HRMS) or tandem MS/MS for precise mass analysis .
- Case Study: A study on similar brominated alkenes found that steric hindrance from methyl/methoxy groups skewed NOE correlations; iterative refinement in SHELXL resolved this .
Basic: What are common side products, and how are they separated?
Methodological Answer:
- Byproducts:
- Dibrominated species: Formed via over-bromination. Mitigate by limiting Br₂ stoichiometry .
- Ether cleavage products: Methoxy groups may hydrolyze under acidic conditions. Use neutral pH during workup .
- Separation:
- Column Chromatography: Use silica gel with hexane/EtOAc gradients (e.g., 9:1 to 4:1).
- Recrystallization: Optimize solvent pairs (e.g., THF/pentane) based on solubility differences .
Advanced: How does steric hindrance influence reactivity in cycloaddition or electrophilic addition reactions?
Methodological Answer:
- Steric Effects: The 3,3-dimethoxy and 2-methyl groups create a congested environment, slowing electrophilic attack at the alkene.
- Reactivity Tuning:
- Electrophilic Additions: Use bulky electrophiles (e.g., mCPBA for epoxidation) to exploit steric guidance .
- Diels-Alder Reactions: Computational modeling (e.g., DFT) predicts regioselectivity. Experimental validation via tracks endo/exo preferences .
- Case Study: A related compound, 1-bromo-4,4-dimethylcyclohex-1-ene, showed reduced reactivity in Diels-Alder due to methyl group hindrance, resolved by Lewis acid catalysis .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazards: Brominated alkenes are often irritants and light-sensitive.
- Protocols:
- Use amber glassware and inert atmospheres to prevent degradation.
- PPE: Nitrile gloves, lab coat, and fume hood for synthesis/purification steps .
- Spill Management: Neutralize with NaHCO₃ and adsorb with vermiculite .
Advanced: How to optimize reaction yields in large-scale syntheses?
Methodological Answer:
- Process Parameters:
- Continuous Flow Systems: Minimize decomposition by reducing residence time.
- Catalyst Screening: Test Pd or Cu catalysts for selective bromination .
- Quality Control:
- In-line FTIR: Monitor reaction progress in real time.
- DoE (Design of Experiments): Use factorial designs to optimize temperature, stoichiometry, and solvent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
